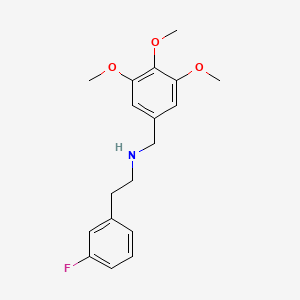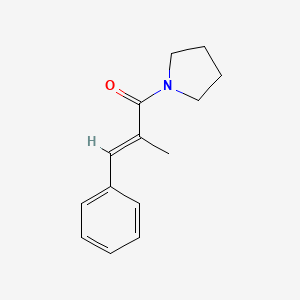![molecular formula C23H29ClN2O4S B4680940 4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide](/img/structure/B4680940.png)
4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. This compound is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Wirkmechanismus
4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines epinephrine and norepinephrine. The β2-adrenergic receptor is widely expressed in various tissues, including smooth muscle, cardiac muscle, and adipose tissue. When activated, the β2-adrenergic receptor activates the G protein-coupled receptor kinase, which phosphorylates the receptor and leads to its desensitization.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit airway smooth muscle relaxation induced by β2-adrenergic receptor agonists. In vivo studies have shown that this compound can reduce cardiac output and decrease glucose uptake in skeletal muscle.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide is a useful tool for studying the physiological and biochemical effects of β2-adrenergic receptor blockade. This compound is highly selective for the β2-adrenergic receptor and does not bind to other adrenergic receptors. However, this compound has a relatively short half-life and may require frequent administration in some experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose metabolism. Studies have shown that β2-adrenergic receptor blockade can reduce glucose uptake in skeletal muscle, but the mechanisms underlying this effect are not fully understood. Another area of interest is the role of β2-adrenergic receptors in the regulation of airway smooth muscle tone. Studies have shown that β2-adrenergic receptor blockade can inhibit airway smooth muscle relaxation, but the mechanisms underlying this effect are not fully understood. Finally, there is interest in developing new β2-adrenergic receptor antagonists with improved pharmacological properties, such as longer half-lives and increased selectivity.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. This compound is used to investigate the role of β2-adrenergic receptors in various physiological processes, including airway smooth muscle relaxation, cardiac function, and glucose metabolism.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4S/c1-17-16-18(24)9-14-22(17)30-15-5-8-23(27)25-19-10-12-21(13-11-19)31(28,29)26-20-6-3-2-4-7-20/h9-14,16,20,26H,2-8,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCARBHQJQJPRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3,5,6-tetrafluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4680859.png)

![ethyl {[4-(2-hydroxyethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680879.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4680890.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4680896.png)

![methyl {[3-(trifluoromethyl)benzyl]thio}acetate](/img/structure/B4680905.png)
![(3-(3-chlorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4680912.png)
![N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4680920.png)
![N-(4-chlorobenzyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4680926.png)
![3-ethyl 7-methyl 5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4680932.png)

![5-{[(2-methylbenzyl)thio]methyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4680944.png)
![2-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B4680956.png)